Spiropachysine
Description
Structure
3D Structure
Properties
CAS No. |
19587-41-8 |
|---|---|
Molecular Formula |
C31H46N2O |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,3'-isoindole]-1'-one |
InChI |
InChI=1S/C31H46N2O/c1-20(32(4)5)24-13-14-25-22-12-11-21-19-31(27-10-8-7-9-23(27)28(34)33(31)6)18-17-29(21,2)26(22)15-16-30(24,25)3/h7-10,20-22,24-26H,11-19H2,1-6H3/t20-,21-,22-,24+,25-,26-,29-,30+,31+/m0/s1 |
InChI Key |
SLGWGPQWJRVPAD-PZOAWPBASA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)C6=CC=CC=C6C(=O)N5C)C)C)N(C)C |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@]5(C4)C6=CC=CC=C6C(=O)N5C)C)C)N(C)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)C6=CC=CC=C6C(=O)N5C)C)C)N(C)C |
Origin of Product |
United States |
Structural Elucidation and Chemical Characterization of Spiropachysine
Isolation and Purification Methodologies
Spiropachysine has been isolated from the aerial parts and leaves of Pachysandra terminalis and Sarcococca hookeriana. mdpi.comnepjol.infoashs.org The isolation process typically involves the extraction of plant material, often using solvents such as ethanol (B145695) or chloroform. mdpi.comnepjol.info The alkaloid-enriched fraction is then subjected to various chromatographic techniques for purification.
Methods mentioned in the literature for the purification of spiropachysine and related alkaloids include silica (B1680970) gel column chromatography and semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC). mdpi.commdpi.com One study utilized a Waters Alliance 2690 HPLC module with a Waters 996 Photodiode Array detector for separations, monitoring the eluant at 218 and 254 nm. ashs.org Medium Pressure Liquid Chromatography (MPLC) on silica gel has also been employed. nepjol.info The purity of the isolated compound is typically assessed using techniques like Thin-Layer Chromatography (TLC), with reported Rf values depending on the solvent system used. nepjol.info Spiropachysine has been described as a colorless gum or a white amorphous compound with a melting point around 290-292°C. mdpi.comnepjol.info
Spectroscopic and Spectrometric Analysis for Structural Determination
The structural determination of spiropachysine has been achieved through the interpretation of data obtained from various spectroscopic and spectrometric techniques. mdpi.commdpi.comnepjol.infosemanticscholar.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)
NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (COSY, HSQC, HMBC, NOESY), is crucial for elucidating the complete structure of spiropachysine. mdpi.commdpi.comnepjol.infosemanticscholar.orgrsc.org ¹H NMR spectra provide information about the types of protons and their coupling patterns, while ¹³C NMR spectra reveal the different carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help in classifying carbon signals based on the number of attached protons (methyl, methylene, methine, or quaternary). nepjol.inforsc.org
Analysis of 2D NMR data, such as COSY (Correlation Spectroscopy) for proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) for one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range proton-carbon correlations, allows for the assignment of signals to specific atoms and the mapping of the carbon-carbon and carbon-heteroatom framework. mdpi.commdpi.comnepjol.infosemanticscholar.org NOESY ( nuclear Overhauser Effect Spectroscopy) experiments provide insights into the spatial proximity of protons, aiding in the determination of relative stereochemistry. mdpi.commdpi.com
While specific, comprehensive NMR data tables for spiropachysine were not consistently available across the search results, the techniques are consistently cited as fundamental to its structural assignment. mdpi.commdpi.comnepjol.infosemanticscholar.orgrsc.org Studies on related alkaloids from Pachysandra and Sarcococca provide examples of the detailed NMR analysis performed. mdpi.commdpi.comsemanticscholar.org For instance, ¹H NMR spectra show characteristic signals for methyl protons and olefinic protons, while ¹³C NMR spectra display resonances for carbonyl carbons and double bonds, consistent with the steroidal and lactam features of spiropachysine. mdpi.comnepjol.info
Example NMR Data (Based on related compounds and general descriptions)
While specific, complete NMR data for Spiropachysine was not fully detailed in the search snippets, the following provides a generalized representation based on descriptions of steroidal alkaloids and the types of signals reported as being observed for Spiropachysine and related compounds. Users should consult primary literature for definitive data.
| Nucleus | Position (Example) | Chemical Shift (δ) | Multiplicity (Example) | Coupling Constant (J, Hz) (Example) | Notes (Example) |
| ¹H | Methyl (C-18) | ~0.7-1.2 | s | - | Tertiary methyl |
| ¹H | Methyl (C-19) | ~0.8-1.3 | s | - | Tertiary methyl |
| ¹H | Methyl (C-21) | ~0.8-1.0 | d | ~6-7 | Secondary methyl |
| ¹H | N-Me₂ | ~2.1-2.4 | s | - | Dimethylamino protons |
| ¹H | Olefinic H | ~5.0-6.0 | m or d | - | Proton on a double bond |
| ¹³C | Carbonyl (Lactam) | ~165-175 | - | - | Spiro-lactam carbonyl |
| ¹³C | Quaternary C (Spiro junction) | ~70-80 | - | - | Spiro center carbon |
| ¹³C | Olefinic C | ~120-170 | - | - | Carbons of a double bond |
| ¹³C | Methyl carbons | ~10-30 | - | - | Methyl groups |
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of spiropachysine, as well as providing fragmentation patterns that offer structural clues. mdpi.commdpi.comnepjol.infosemanticscholar.orgrsc.org Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), including High-Resolution ESI-QqTOF-MS, have been used. mdpi.comnepjol.info
The molecular formula of spiropachysine has been determined as C₃₁H₄₆N₂O based on high-resolution mass spectral data. mdpi.comnepjol.infouni.lu For instance, HRESIMS in positive ion mode has shown a molecular ion peak at m/z 463.3683 [M+H]⁺ (calculated for C₃₁H₄₇N₂O⁺: 463.3688). mdpi.com EI-MS has shown a molecular ion peak at m/z 462 [M]⁺, consistent with the molecular formula C₃₁H₄₆N₂O. nepjol.info Characteristic fragmentation patterns observed in the mass spectrum, such as peaks at m/z 172.02, 198.15, and 72, are consistent with fragments arising from the spiro-lactam and the dimethylamino group at C-20, supporting the proposed structure. nepjol.inforsc.org
Example Mass Spectrometry Data
| Ion Type | m/z | Calculated m/z (Example) | Molecular Formula (Example) | Source |
| [M+H]⁺ | 463.3683 | 463.3688 | C₃₁H₄₇N₂O⁺ | HRESIMS mdpi.com |
| [M+2H]²⁺ | 232.1867 | 232.1883 | C₃₁H₄₈N₂O²⁺ | HRESIMS mdpi.com |
| [M]⁺ | 462 | - | C₃₁H₄₆N₂O | EI-MS nepjol.info |
| Fragment ion a | 172.02 | - | - | EI-MS nepjol.info |
| Fragment ion b | 198.15 | - | - | EI-MS nepjol.info |
| Fragment ion c | 72 | - | - | EI-MS nepjol.info |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in the spiropachysine molecule by identifying characteristic absorption bands corresponding to specific molecular vibrations. mdpi.commdpi.comnepjol.infosemanticscholar.orgrsc.org The IR spectrum of spiropachysine typically shows absorption bands indicative of key functional groups. nepjol.info
Reported IR spectra of spiropachysine display peaks around 3450 cm⁻¹ (suggesting an -OH or -NH group, though the structure indicates an -NH in the lactam), 2944 cm⁻¹ (indicating C-H stretching vibrations), and 1695 cm⁻¹ (characteristic of a carbonyl group, specifically the lactam carbonyl). nepjol.info These absorptions are consistent with the presence of an amide (lactam) moiety and aliphatic C-H bonds in the molecule. nepjol.inforsc.org
Example IR Spectroscopic Data
| Absorption Band (cm⁻¹) | Functional Group Indication | Source |
| ~3450 | -OH or -NH | nepjol.info |
| ~2944 | C-H stretching | nepjol.info |
| ~1695 | Carbonyl (-CO-) (Lactam) | nepjol.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to measure the absorption of UV and visible light by a compound, which can provide information about the presence of conjugated systems or chromophores. technologynetworks.comlibretexts.orgwikipedia.org While specific UV-Vis data for spiropachysine was not extensively detailed in the search results, UV-Vis detection is mentioned in the context of HPLC separation, indicating that the compound has some absorption in the UV-Vis range. ashs.org
UV-Vis spectroscopy is generally useful for compounds containing chromophores, such as conjugated double bonds or aromatic rings. technologynetworks.comlibretexts.orgwikipedia.org The structure of spiropachysine contains a disubstituted benzene (B151609) ring, which would contribute to UV absorption. d-nb.info Monitoring HPLC eluant at 218 and 254 nm suggests absorption in these regions, consistent with the presence of a chromophore. ashs.org
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique for determining the stereochemistry, particularly the absolute configuration, of chiral molecules. chemistry-chemists.comacs.org CD spectra measure the differential absorption of left and right circularly polarized light by a chiral sample. chemistry-chemists.comacs.org
Circular dichroism studies have been employed to establish the stereochemistry at the C-3 position of spiropachysine. chemistry-chemists.com This is achieved by comparing the CD spectrum of spiropachysine with those of compounds possessing analogous aromatic chromophores and known absolute stereochemistry. chemistry-chemists.comacs.org The CD spectrum provides Cotton effects that are characteristic of the spatial arrangement of chromophores and chiral centers, allowing for the assignment of absolute configuration. chemistry-chemists.comacs.org CD spectra of spiropachysine have been recorded, for example, using a Jasco J-815 CD spectrometer with the sample dissolved in methanol. mdpi.com
Example Circular Dichroism Data
While specific CD data (e.g., wavelengths of Cotton effects and their signs) for Spiropachysine was not provided in a table format in the search results, the application of the technique and its purpose are clearly stated. The interpretation of CD spectra involves analyzing the sign and magnitude of Cotton effects at specific wavelengths to infer stereochemical information. chemistry-chemists.comacs.org
Spiropachysine Structure: Spiro-lactam and Pregnane (B1235032) Alkaloid Framework
Spiropachysine is characterized by a unique structural architecture featuring a spiro junction that incorporates a five-membered ring spiro-lactam. researchgate.netjst.go.jprhhz.netd-nb.info This spiro-lactam system is a distinctive element of the molecule. The compound is built upon a pregnane alkaloid framework, which is a type of monomeric steroidal alkaloid possessing a C21 carbon skeleton. rhhz.netnih.gov Steroidal alkaloids, in general, are defined by a basic steroidal skeleton with a nitrogen atom integrated into the rings or side chains. rhhz.netnih.gov
The structural elucidation of spiropachysine has relied heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR such as COSY, HSQC, HMBC, and NOESY), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nepjol.inforesearchgate.netmdpi.comsemanticscholar.orgrsc.orgmdpi.comkib.ac.cn Early investigations utilized chemical and spectroscopic evidence to assign the formula and absolute configuration of spiropachysine. researchgate.netjst.go.jp Circular dichroism (CD) studies have also been employed to clarify the stereochemistry at the C-3 position by comparing it with compounds having analogous aromatic chromophores and known absolute stereochemistry. researchgate.netjst.go.jp
Detailed NMR spectroscopic analyses have been crucial in determining the connectivity and relative stereochemistry of the atoms within the spiropachysine molecule. For instance, analysis of ¹H and ¹³C NMR data, often supported by 2D NMR experiments, allows for the assignment of specific signals to different carbons and protons in the pregnane skeleton and the spiro-lactam moiety. nepjol.infomdpi.comsemanticscholar.orgmdpi.com Mass spectrometric data, including characteristic fragmentation patterns, further support the structural assignments. researchgate.netmdpi.comresearchgate.net
Research findings indicate that spiropachysine possesses a disubstituted benzene ring at C-3 in addition to the five-membered spiro-lactam ring. rhhz.netd-nb.info The pregnane core of spiropachysine shares the fundamental 5α-pregnane steroidal skeleton observed in many other pregnane-type alkaloids, often with variations in functional groups at positions like C-3 and C-20. rhhz.netresearchgate.net
While specific detailed spectroscopic data tables for spiropachysine itself were not extensively provided in the search results in a readily extractable format for direct table generation here, the literature confirms that such data (¹H NMR, ¹³C NMR, MS) were central to its structural determination. nepjol.inforesearchgate.netmdpi.comsemanticscholar.orgmdpi.comkib.ac.cn For example, studies on related pregnane alkaloids from Pachysandra terminalis provide examples of the type of NMR data used for structural elucidation, showing characteristic chemical shifts and coupling constants for various protons and carbons in the pregnane framework and attached functionalities. semanticscholar.orgmdpi.com
Chemical Synthesis and Derivatization of Spiropachysine
Total Synthesis Approaches for Spiropachysine and Related Spiro-Lactam Analogues
Total synthesis efforts aim to construct the complete spiropachysine molecule from simpler precursors. Several methodologies have been explored for the synthesis of spiropachysine and related spiro-lactam frameworks.
Palladium-Catalyzed C(sp2)-H Carbonylation Strategies for Spiropachysin-20-one
Palladium-catalyzed C(sp2)-H carbonylation has emerged as a powerful tool for the synthesis of complex molecules, including lactams. This strategy has been applied to the concise synthesis of spiropachysin-20-one, a related natural product. A palladium-catalyzed, amine-directed C(sp2)–H carbonylation of α,α-disubstituted benzylamine (B48309) under 1 atm of CO has been developed for the synthesis of sterically hindered benzolactams. acs.org The synthetic utility of this transformation was demonstrated by its application in the first concise synthesis of spiropachysin-20-one. acs.orgdp.techresearchgate.netresearchgate.netnih.govacs.org This method utilizes 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as the sole oxidant. acs.orgresearchgate.net
6π Electrocyclization Methods for Spiropachysine Analogues
Electrocyclization reactions, particularly 6π electrocyclizations, are valuable in constructing cyclic systems. While direct application to spiropachysine is not explicitly detailed in the search results, 6π electrocyclization methods have been explored for the synthesis of various heterocyclic compounds and natural product scaffolds, which could potentially be adapted for spiro-lactam analogues. nih.govmdpi.comnih.gov These methods often involve the electrocyclic ring closure of conjugated systems.
Other Synthetic Methodologies for Spiro-Lactam Alkaloids
Beyond specific carbonylation and electrocyclization approaches, various other synthetic methodologies have been employed for the construction of spiro-lactam alkaloids and related spirocyclic systems. These include oxidative cyclization reactions using hypervalent iodine reagents, multicomponent reactions (MCRs), and Staudinger reactions. beilstein-journals.orgfrontiersin.orgnih.govrsc.orguc.ptscirp.org For instance, oxidative dearomatization reactions using hypervalent iodine reagents have been reported for the synthesis of spiro β-lactams. beilstein-journals.org Multicomponent reactions offer efficient routes to highly functionalized heterocyclic compounds, including spiro-lactams. frontiersin.org The Staudinger reaction remains a common method for the synthesis of β-lactams, including spiro-β-lactams, often involving the cycloaddition of ketenes with imines. nih.govuc.ptscirp.org
Structural Modification and Derivatization Studies of Spiropachysine
Structural modification and derivatization of natural products like spiropachysine are crucial for exploring their structure-activity relationships and developing potential therapeutic agents.
Synthesis of Analogues with Specific Functional Group Modifications (e.g., epoxy ring, phthalimido moiety)
The synthesis of spiropachysine analogues involves introducing or modifying specific functional groups to alter their properties. Examples of such modifications include the incorporation of epoxy rings and phthalimido moieties. The synthesis of epoxy derivatives can be achieved through methods like direct glycidylation with epichlorohydrin (B41342) or oxidation of double bonds. mdpi.comnih.govrsc.org Phthalimide analogues are synthesized through various routes, often involving the reaction of phthalic anhydride (B1165640) with amines or other cyclization strategies. nih.govmdpi.comorganic-chemistry.orgpharmainfo.inresearchgate.net While the direct synthesis of spiropachysine analogues with these specific groups is not extensively detailed for spiropachysine itself in the search results, these functional group modifications are common strategies in the derivatization of spirocyclic and alkaloid structures to explore their biological activity.
Comparative Analysis of Biological Activity for Synthetic Derivatives versus Natural Compounds
Comparing the biological activity of synthetic derivatives to that of the natural compound spiropachysine is essential for identifying structural features responsible for activity and for developing more potent or selective compounds. Studies on related spirocyclic and steroidal alkaloids have shown that synthetic products can exhibit different, sometimes higher, biological activities compared to their natural counterparts. researchgate.net For example, some synthetic spiro-piperidine derivatives have demonstrated potential antileishmanial action superior to reference drugs. bepls.com Similarly, studies on Pachysandra steroidal alkaloids, a class that includes spiropachysine, have indicated that synthetic products can have higher cytotoxic effects than the natural compounds. researchgate.net The presence and position of amine substituents, as well as other functionalities, can significantly influence the pharmacological results. researchgate.net
Data from comparative studies often involve evaluating activities such as antimicrobial, cytotoxic, or enzyme inhibitory effects. While specific comparative data tables for spiropachysine derivatives were not found, research on related compounds provides examples of such analyses.
Table 1: Examples of Comparative Biological Activity (from related spirocyclic/alkaloid studies)
| Compound Type | Modification/Derivatization | Observed Activity (vs. Natural/Standard) | Source |
| Spiro-piperidine derivatives | Various | Potential antileishmanial action (some derivatives superior to miltefosine) | bepls.com |
| Pachysandra steroidal alkaloids | Synthetic products | Higher cytotoxic effects (compared to natural compounds) | researchgate.net |
Further detailed research findings on the comparative biological activity of synthetic spiropachysine derivatives are necessary to fully understand the impact of specific structural modifications.
Structure-Activity Relationship (SAR) Studies of Spiropachysine and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural modifications to a compound influence its biological activity nih.govyoutube.comnih.gov. For Spiropachysine, a steroidal alkaloid isolated from plants like Pachysandra terminalis, SAR studies involving the parent compound and its naturally occurring or synthesized analogues provide insights into the key structural features responsible for its observed biological effects, such as antiestrogen (B12405530) binding site (AEBS) inhibition and antiprotozoal activity nih.govnih.govr-project.org.
Research has explored the activity of Spiropachysine and several related aminosteroids, revealing variations in potency based on structural differences. These studies help to identify pharmacophores and guide the development of potentially more active or selective compounds.
Antiestrogen Binding Site (AEBS) Inhibition
Spiropachysine and some of its analogues have demonstrated inhibitory activity against the antiestrogen binding site (AEBS). Studies evaluating the binding affinity, often expressed as IC50 values, for these compounds provide a basis for initial SAR analysis in this context.
| Compound | AEBS Inhibition (IC50, µM) | PubChem CID |
| Spiropachysine | 0.19 | 209254 |
| Axillaridine A | 0.16, Significant activity nih.gov | 3004425 |
| Epipachysamine D | >20 | 10433924 |
| Pachysamine B | 0.037 | Not Found |
Note: PubChem CID for Pachysamine B was not found in the conducted searches.
Detailed research findings indicate that Spiropachysine, Axillaridine A, and Pachysamine B exhibit significant activity as AEBS-inhibitory agents nih.gov. Notably, Pachysamine B appears to be the most potent among these compounds with an IC50 of 0.037 µM. In contrast, Epipachysamine D showed considerably lower activity with an IC50 of >20 µM. Comparing the structures of these compounds would allow for a more detailed SAR analysis regarding AEBS inhibition; however, the provided information primarily offers activity data for comparison. The difference in activity between Epipachysamine D and the more active compounds suggests that structural variations between them, such as the presence of a benzamide (B126) group at C-3 in Epipachysamine D compared to the spiro-lactam in Spiropachysine or the structural features of Axillaridine A and Pachysamine B, significantly impact AEBS binding.
Antiprotozoal Activity
Spiropachysine and other aminosteroids from Pachysandra terminalis have also been evaluated for their activity against protozoan parasites, specifically Trypanosoma brucei rhodesiense (Tbr) and Plasmodium falciparum (Pf), the causative agents of Human African Trypanosomiasis and Malaria, respectively r-project.org. Cytotoxicity against mammalian cells (L6 cell line) is also assessed to determine selectivity r-project.org.
| Compound | Activity against Tbr (IC50, µM) | Activity against Pf (IC50, µM) | Cytotoxicity against L6 cells (IC50, µM) | Selectivity Index (Tbr) | Selectivity Index (Pf) | PubChem CID |
| Spiropachysine | 1.8, 1.8, 1.8 | 0.39, 0.39, 0.39 | 3.4, 3.4, 3.4 | 1.9, 1.9 | 8.7, 8.7 | 209254 |
| 3α,4α-diapachysanaximine A | 0.11, 0.11, 0.11 | 0.63, 0.63, 0.63 | 14.6, 14.6, 14.6 | 133, 133 | 23, 23 | Not Found |
| Epipachysamine A | 2.7, 2.7 | 1.6, 1.6 | 14.9, 14.9 | 5.5, 5.5 | 9.3, 9.3 | 16831 |
| Epipachysamine B | 26, 26 | 80, 80 | >80, >80 | >3.1, >3.1 | >1, >1 | 70688998 |
| Pactermine A | 7.7, 7.7 | 12.7, 12.7 | >80, >80 | >10.4, >10.4 | >6.3, >6.3 | Not Found |
| Pachysamine A | 1.4, 1.4 | 1.3, 1.3 | 10.4, 10.4 | 7.4, 7.4 | 8, 8 | 197857 |
| Pachysandrine D | 1.7, 1.7 | 1.4, 1.4 | 11.4, 11.4 | 6.7, 6.7 | 8.1, 8.1 | Not Found |
| Terminaline | 1.6, 1.6 | 1.8, 1.8 | 10.7, 10.7 | 6.7, 6.7 | 5.9, 5.9 | 177562 |
| N-methyl-desacyl-epipachysamine A | 3.6, 3.6 | 2.8, 2.8 | >80, >80 | >22.2, >22.2 | >28.6, >28.6 | Not Found |
| Sarcodinine | 1.2, 1.2 | 0.86, 0.86 | 10.2, 10.2 | 8.5, 8.5 | 11.9, 11.9 | 12315306 |
| Desacyl-epipachysamine A | 2.8, 2.8 | 1.8, 1.8 | 15.9, 15.9 | 5.7, 5.7 | 8.8, 8.8 | Not Found |
Note: PubChem CIDs for 3α,4α-diapachysanaximine A, Pactermine A, Pachysandrine D, N-methyl-desacyl-epipachysamine A, and Desacyl-epipachysamine A were not found in the conducted searches. Activity and cytotoxicity data are presented as IC50 values in µM.
The data reveal varying degrees of antiprotozoal activity and cytotoxicity among the tested aminosteroids. 3α,4α-diapachysanaximine A (compound 7) demonstrated the highest activity against Tbr (IC50 = 0.11 µM) and good activity against Pf (IC50 = 0.63 µM), with high selectivity indices of 133 and 23, respectively. Spiropachysine (compound 15) showed notable activity against Pf (IC50 = 0.39 µM) and moderate activity against Tbr (IC50 = 1.8 µM), with selectivity indices of 8.7 and 1.9. Sarcodinine (compound 13) also exhibited good activity against both parasites.
Comparing the structures and activities of these compounds allows for preliminary SAR observations regarding antiprotozoal effects. For instance, the high activity and selectivity of 3α,4α-diapachysanaximine A suggest that the structural features unique to this compound contribute significantly to its antiprotozoal potential. Variations in the steroid skeleton, the nature and position of nitrogen atoms, and the presence of functional groups likely play crucial roles in determining both antiparasitic activity and host cell toxicity. Compounds with higher selectivity indices, such as 3α,4α-diapachysanaximine A and N-methyl-desacyl-epipachysamine A, warrant further investigation as potential therapeutic leads.
These studies collectively highlight the importance of specific structural elements within the spiropachysine scaffold and related aminosteroids for their biological activities. Further detailed SAR investigations involving a wider range of systematically modified analogues are necessary to fully elucidate the relationships between structure and activity and to optimize the properties of these compounds for therapeutic applications.
Biological Activities and Molecular Mechanisms of Spiropachysine
Mechanisms of Cellular Modulation
The cellular modulation induced by Spiropachysine A involves the initiation of regulated cell death and the alteration of key signaling pathways. nih.govresearchgate.netresearchgate.net
Induction of Regulated Cell Death: Methuosis
Spiropachysine A has been identified as a novel inducer of methuosis, a type of regulated cell death characterized by excessive cytoplasmic vacuolization. nih.govresearchgate.netdntb.gov.ua This mode of cell death is distinct from other well-established cell death pathways. nih.govresearchgate.netresearchgate.netresearchgate.net
A prominent morphological hallmark of Spiropachysine A-induced methuosis is the extensive formation of cytoplasmic vacuoles. nih.govresearchgate.netcolab.wsmdpi.com These vacuoles are fluid-filled vesicles that accumulate within the cytoplasm, leading to significant cellular swelling. mdpi.comfrontiersin.org The accumulation and fusion of these vacuoles can eventually cause the rupture of the plasma membrane, resulting in cell death. mdpi.com
Methuosis induced by Spiropachysine A is distinct from other forms of cell death such as apoptosis, autophagy, paraptosis, and oncosis. nih.govresearchgate.netresearchgate.netresearchgate.netcolab.ws Unlike apoptosis, methuosis does not involve the activation of caspases or the formation of apoptotic bodies, and the anti-proliferative activity of Spiropachysine A has been shown to be independent of programmed cell death mechanisms like apoptosis. nih.govresearchgate.net While autophagy involves the formation of double-membraned autophagosomes, methuosis is characterized by single-membraned vacuoles derived from macropinosomes. jbtr.or.krptgcn.com Studies have shown that Spiropachysine A induces methuosis rather than autophagy, as evidenced by blocked autophagy flux and accumulation of p62. nih.govresearchgate.net Paraptosis is another form of vacuole-mediated cell death, but it is typically associated with the dilation of the endoplasmic reticulum and/or mitochondria, which is morphologically distinct from the macropinosome-derived vacuoles seen in methuosis. jbtr.or.krresearchgate.nete-neurospine.org Oncosis, often associated with necrosis, involves cell swelling due to loss of ion homeostasis and plasma membrane integrity, but the vacuolization in methuosis is specifically linked to dysregulated macropinocytosis. nih.govresearchgate.netptgcn.com Transmission electron microscopy (TEM) and Lucifer yellow accumulation data have further confirmed that Spiropachysine A triggers methuosis rather than oncosis. nih.govresearchgate.net
Here is a table summarizing the distinctions between methuosis and other cell death types:
| Feature | Methuosis | Apoptosis | Autophagy | Paraptosis | Oncosis (associated with Necrosis) |
| Morphological Hallmarks | Extensive cytoplasmic vacuolization (macropinosome-derived), cell swelling, membrane rupture | Cell shrinkage, chromatin condensation, apoptotic bodies | Formation of double-membraned autophagosomes | Cytoplasmic vacuolization (ER/mitochondria-derived), ER/mitochondrial swelling | Cell swelling, loss of membrane integrity, organelle disruption |
| Caspase Activation | Absent | Present | Absent (typically) | Absent | Absent |
| Vacuole Origin | Macropinosomes | Absent | Autophagosomes (double membrane) | Endoplasmic Reticulum/Mitochondria | Non-specific, related to cellular swelling |
| DNA Fragmentation | Absent | Present | Absent | Absent | Absent (typically) |
| Mechanism | Dysregulated macropinocytosis | Caspase cascade, intrinsic/extrinsic pathways | Formation and degradation of autophagosomes | ER/mitochondrial stress, protein accumulation | Loss of ion homeostasis, membrane damage |
Methuosis is often initiated by the excessive activation or dysregulation of macropinocytosis. mdpi.comfrontiersin.orgnih.gov Macropinocytosis is a form of endocytosis where cells internalize large volumes of extracellular fluid and solutes by forming macropinosomes. mdpi.comtandfonline.com In the case of methuosis, these macropinosomes fail to mature or fuse correctly with lysosomes, leading to their accumulation and fusion into large vacuoles. nih.govtandfonline.complos.org Spiropachysine A-induced vacuolization is linked to this process. researchgate.net
Distinction from Apoptosis, Autophagy, Paraptosis, and Oncosis
Signal Transduction Pathway Modulation
Spiropachysine A exerts its effects, including methuosis induction, by modulating specific signal transduction pathways. nih.govresearchgate.netresearchgate.net
Research indicates that the underlying mechanism by which Spiropachysine A induces methuosis is associated with the activation of the Ras/Rac1 signaling pathway. nih.govresearchgate.netresearchgate.netresearchgate.nettandfonline.complos.orgresearchgate.net The Ras/Rac1 pathway plays a crucial role in regulating macropinocytosis and cytoskeletal remodeling. tandfonline.com Studies have observed increased expression and activation of Rac1 in cells treated with Spiropachysine A, confirming its involvement in the methuosis induction process. nih.govresearchgate.netresearchgate.netresearchgate.net The activation of this pathway appears to be a key event leading to the dysregulation of macropinosome trafficking and the subsequent vacuolization characteristic of methuosis. researchgate.netmdpi.comfrontiersin.orgnih.govtandfonline.com
Here is a table summarizing the effect of Spiropachysine A on the Ras/Rac1 pathway:
| Compound | Target Pathway | Effect on Pathway | Observed Outcome | Reference |
| Spiropachysine A | Ras/Rac1 | Activation | Increased Rac1 expression, Methuosis induction | nih.govresearchgate.netresearchgate.netresearchgate.net |
Investigation of Downstream Effectors and Pathway Components
Research indicates that Spiropachysine A inhibits cell proliferation and induces methuosis through the activation of the Ras/Rac1 signaling pathway. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Increased expression of Rac1 has been observed in Spiropachysine A-treated MHCC-97H cells and their corresponding xenograft tumors. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The Ras/Rac1 pathway is known to be involved in the regulation of macropinocytosis, the disruption of which is central to methuosis induction. frontiersin.orgnih.gov Specifically, activated Ras can trigger methuosis through the activation of small GTPases like Rac1 and Arf6, and the Arf6 GTPase-activating protein, GIT1. researchgate.net The extent of cytoplasmic vacuolization induced by activated H-Ras correlates with the amount of active Rac1. researchgate.net Blocking Rac1 activation has been shown to prevent the accumulation of vacuoles induced by activated Ras. researchgate.net
Independence from mTORC1/mTORC2 and CSNK2 Pathways in Methuosis Induction
While mTORC1 and mTORC2 signaling pathways are involved in various cellular processes, including growth, proliferation, and autophagy, and their inhibition can induce vacuolization in some cancer cells, Spiropachysine A-induced methuosis appears to be independent of these pathways. nih.govresearchgate.nettandfonline.comnih.gov Studies investigating the mechanism of Spiropachysine A have indicated that its anti-proliferative effect is independent of classical programmed cell death signaling pathways. researchgate.netfrontiersin.org Furthermore, research on other methuosis inducers, such as CX-4945, a CK2 inhibitor, has shown that the induction of vacuole formation can be a CK2-independent, off-target effect. mdpi.com Spiropachysine A-induced methuosis was also found to be distinct from autophagy and paraptosis. researchgate.netresearchgate.net
Preclinical Efficacy Studies (In Vitro and In Vivo Models)
Preclinical studies have evaluated the efficacy of Spiropachysine A in various cancer models, demonstrating its anti-proliferative and anti-tumor activities. nih.govnih.govcolab.wsuni-freiburg.deplos.orginnate-pharma.com
In Vitro Anti-Proliferative Activity in Cancer Cell Lines
Spiropachysine A has been shown to inhibit the growth of a panel of human cancer cell lines. nih.gov
Hepatocellular Carcinoma (HCC) Cell Lines (e.g., MHCC-97H)
Spiropachysine A exhibits significant anti-proliferative activity against HCC cell lines, including MHCC-97H cells. nih.govresearchgate.netresearchgate.netresearchgate.netcolab.wsuni-freiburg.deresearchgate.netnih.gov The inhibition of cell proliferation in MHCC-97H cells treated with Spiropachysine A is associated with extensive cytoplasmic vacuolization, a hallmark of methuosis. nih.govresearchgate.netresearchgate.netresearchgate.net
| Cell Line | IC50 (µM) |
| MHCC-97H | 2.39 ± 0.21 nih.govresearchgate.netresearchgate.netresearchgate.net |
Other Human Cancer Cell Lines (e.g., MDA-MB-231, HCT-116, BGC-823, HEL, SH-SY5Y)
Spiropachysine A has also been observed to inhibit the cell growth of other human cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colorectal cancer), BGC-823 (gastric cancer), HEL (erythroleukemia), and SH-SY5Y (neuroblastoma) cells. nih.govscielo.brnih.govnih.govajmb.orgresearchgate.net
Data on the IC50 values for these cell lines were not consistently available across the search results, but the studies indicate a general inhibitory effect on cell growth. nih.gov
In Vivo Anti-Tumor Activity in Xenograft Models
Studies using xenograft models have demonstrated the in vivo anti-tumor activity of Spiropachysine A. nih.govnih.govcolab.wsuni-freiburg.defrontiersin.orgnih.govoncotarget.com
In MHCC-97H xenograft models, Spiropachysine A has been shown to inhibit tumor growth. nih.govresearchgate.netresearchgate.netcolab.wsresearchgate.net The anti-tumor effect in these models is linked to the induction of methuosis, characterized by increased Rac1 expression within the tumors. nih.govresearchgate.netresearchgate.netresearchgate.net
| Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| MHCC-97H Xenograft Mice | 25 | 32.81 ± 0.23 nih.govresearchgate.netresearchgate.netcolab.wsresearchgate.net |
| MHCC-97H Xenograft Mice | 50 | 50.32 ± 0.26 nih.govresearchgate.netresearchgate.netcolab.wsresearchgate.net |
These preclinical findings suggest that Spiropachysine A holds promise as a potential chemotherapeutic agent, particularly as a methuosis inducer, for cancer therapy. nih.govresearchgate.netresearchgate.net
Anti-Metastasis Activity (e.g., against MDA-MB-231 cells)
Spiropachysine is a steroidal alkaloid isolated from the plant Pachysandra terminalis. Research into the biological activities of compounds derived from Pachysandra terminalis has indicated potential against various cancer cell lines, including the highly metastatic human breast cancer cell line MDA-MB-231. researchgate.net
Studies have shown that alkaloids isolated from Pachysandra terminalis possess the ability to inhibit breast cancer invasion and are being explored for their potential as anti-metastasis therapeutic agents. researchgate.net Specifically, compounds from Pachysandra terminalis have been reported to inhibit the migration of MDA-MB-231 breast cancer cells. researchgate.net This inhibitory effect on migration is a key aspect of anti-metastasis activity, as cell migration is a crucial step in the metastatic progression of cancer. researchgate.net
Research Methodologies and Advanced Techniques in Spiropachysine Studies
Cell-Based Assays for Biological Activity Evaluation
Cell-based assays are fundamental in the initial assessment of a compound's biological activity. They provide insights into how a substance affects cellular behavior, such as proliferation, morphology, and key molecular pathways. nih.gov
Cell Proliferation Assays (e.g., MTT Assay)
Cell proliferation assays are commonly used to measure the rate of cell growth and assess the inhibitory effect of a compound. The MTT assay is a widely employed method for this purpose. nih.govatcc.orgabpbio.comelabscience.com This assay relies on the reduction of a yellow tetrazolium salt (MTT) by metabolically active cells into a purple formazan (B1609692) product. atcc.orgelabscience.com The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. atcc.orgelabscience.com Studies on Spiropachysine A have utilized the MTT assay to examine its effect on the proliferation of hepatocellular carcinoma (HCC) cells. nih.gov Research has shown that Spiropachysine A can inhibit the proliferation of MHCC-97H cells, with an observed IC₅₀ value of 2.39 ± 0.21 μM. nih.gov
Cellular Imaging Techniques (e.g., Microscope Cellular Imaging, Transmission Electron Microscopy for Vacuolization)
Cellular imaging techniques are crucial for visualizing the morphological changes induced by a compound and understanding its impact on cellular structures. Microscope cellular imaging allows for the observation of general cell morphology. nih.gov Transmission electron microscopy (TEM) provides higher resolution imaging, enabling the detailed examination of intracellular organelles and structures, such as the formation of vacuoles. nih.govcolab.wsresearchgate.netplos.org Studies investigating Spiropachysine A have used microscope cellular imaging to observe cell morphological characteristics. nih.gov TEM has been employed to detect cytoplasmic vacuolization, a morphological change associated with certain types of cell death, induced by Spiropachysine A. nih.govcolab.ws The morphological changes observed in treated cells indicated that the inhibition of cell proliferation by Spiropachysine A was linked to significant cytoplasmic vacuolization. nih.gov TEM and Lucifer yellow (LY) accumulation data further confirmed that Spiropachysine A primarily triggered methuosis, a type of non-apoptotic cell death characterized by excessive vacuolization, rather than oncosis. nih.gov
Molecular Biology Techniques (e.g., Western Blotting for Protein Expression, Immunofluorescence Staining)
Molecular biology techniques are essential for investigating the effects of a compound on protein expression levels and the localization of specific proteins within cells. Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.govnih.govjacksonimmuno.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using antibodies to detect the protein of interest. nih.govjacksonimmuno.com Immunofluorescence staining uses fluorescently labeled antibodies to visualize the location of specific proteins or other molecules within cells or tissues. nih.gov Both Western blotting and immunofluorescence staining have been utilized in Spiropachysine A studies to assess the effects on protein expression and to investigate mechanisms related to cytoplasmic vacuolization, autophagy, paraptosis, and oncosis. nih.gov Western blotting analysis in Spiropachysine A-treated cells showed an increased LC3-II/I value and an accumulation of p62, indicating a blockage in autophagy flux. nih.gov No alterations in apoptosis and cell cycle arrest-related proteins were observed after Spiropachysine A treatment. nih.gov However, an increased expression of Rac1 was observed in Spiropachysine A-treated cells and xenograft tumors, suggesting its involvement in the mechanism of action. nih.gov
Flow Cytometry for Cell Cycle and Cell Death Analysis
Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of characteristics of individual cells within a population, such as DNA content, cell size, granularity, and the presence of specific markers. nih.govnih.govfluorofinder.com It is widely used to analyze cell cycle distribution and detect different forms of cell death, including apoptosis. nih.govnih.govfluorofinder.com By staining cells with fluorescent dyes that bind to DNA or mark specific cellular events, flow cytometry can determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and identify cells undergoing apoptosis or other death pathways. nih.govfluorofinder.com Studies on Spiropachysine A have employed flow cytometry to analyze cell cycle distribution and apoptosis in treated cells. nih.govcolab.ws These analyses indicated that the anti-proliferative activity of Spiropachysine A was independent of typical apoptosis and cell cycle arrest. nih.gov
In Vivo Model Systems for Efficacy Assessment (e.g., Xenografted Mouse Models)
In vivo model systems, particularly xenografted mouse models, are crucial for evaluating the efficacy of a compound in a living organism and assessing its effects on tumor growth and development. nih.govchampionsoncology.comreactionbiology.comuin-alauddin.ac.idnih.gov Xenograft models involve implanting human cancer cells or tumor tissue into immunocompromised mice, allowing the tumor to grow and mimic aspects of human cancer in a controlled environment. championsoncology.comuin-alauddin.ac.idnih.gov These models are used to study tumor growth inhibition and evaluate the in vivo anti-cancer activity of potential therapeutic agents like Spiropachysine A. nih.govchampionsoncology.comuin-alauddin.ac.idnih.gov Research on Spiropachysine A has utilized xenografted mouse models to evaluate its activity against HCC cells in vivo. nih.gov Results from these studies indicated that Spiropachysine A could inhibit tumor growth in xenograft models. nih.gov For instance, in a study using MHCC-97H xenografted mice, Spiropachysine A showed tumor growth inhibition (TGI) of 32.81 ± 0.23% at a dose of 25 mg/kg and 50.32 ± 0.26% at a dose of 50 mg/kg. nih.gov Hematoxylin eosin (B541160) (H & E) staining was also used to observe pathological changes in the tissues from these in vivo models. nih.gov
Here is a table summarizing the in vivo efficacy data for Spiropachysine A in a xenograft model:
| Model System | Treatment Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Citation |
| MHCC-97H xenografted mice | 25 | 32.81 ± 0.23 | nih.gov |
| MHCC-97H xenografted mice | 50 | 50.32 ± 0.26 | nih.gov |
Computational Approaches in Spiropachysine Research
Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, play an increasingly important role in drug discovery and research. tubitak.gov.trmdpi.comrsc.orgnih.govmdpi.com Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) to a target protein, providing insights into potential interactions and mechanisms. tubitak.gov.trmdpi.commdpi.com QSAR studies develop mathematical models that relate the chemical structure of compounds to their biological activity, allowing for the prediction of activity for new or untested compounds and the identification of structural features important for activity. tubitak.gov.trmdpi.comrsc.orgnih.govmdpi.com While specific computational studies on Spiropachysine were not detailed in the provided search results, these methods are generally applicable to understanding the potential interactions of compounds like Spiropachysine with biological targets and guiding the design of analogs with improved activity.
Molecular Docking Analyses
Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand), such as spiropachysine, and a target protein. This method helps in identifying potential protein targets and understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process. mdpi.comresearchgate.netmdpi.comfrontiersin.org
Studies involving molecular docking have been employed to explore the potential mechanisms of action of spiropachysine and related compounds. For instance, molecular docking has been used in research on synthetic pachysandra alkaloids, suggesting that they may exert effects by inhibiting pathways like the JAK2/STAT3 pathway, potentially preventing the proliferation of liver cancer cells. researchgate.net While specific detailed molecular docking data solely for spiropachysine across a wide range of targets is not extensively reported in the immediate search results, the application of this technique to related steroidal alkaloids from Pachysandra highlights its relevance in elucidating potential molecular targets and interactions within this class of compounds. researchgate.netresearcher.life
Network Pharmacology Investigations
Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. This methodology moves beyond the traditional "one drug, one target" paradigm to understand how a compound can influence multiple targets and pathways simultaneously, providing a more holistic view of its pharmacological effects. naturalproducts.net
Network pharmacology investigations have been applied to steroidal alkaloids from Pachysandra species to identify potential molecular targets and signaling pathways associated with their biological activities. For example, network pharmacology studies on 3-epipachysamine B, another alkaloid from Pachysandra terminalis, have disclosed a significant number of potential BRCA-related targets and assigned them to various signaling pathways, with the PI3K/AKT signaling pathway being highly enriched. researchgate.net Although direct network pharmacology data specifically focused on spiropachysine in isolation is not prominently detailed in the provided search snippets, the successful application of this approach to closely related compounds underscores its value in mapping the intricate network of interactions relevant to spiropachysine's potential therapeutic effects. researchgate.netnaturalproducts.net These studies collectively suggest that spiropachysine, as a steroidal alkaloid from Pachysandra, may also exert its effects through modulating multiple targets and pathways within complex biological networks.
Future Research Directions and Potential Applications
Exploration of Novel Mechanisms of Action for Spiropachysine and its Analogues
Current research indicates that Spiropachysine A induces methuosis, potentially through involvement of the Ras/Rac1 pathway, particularly in hepatocellular carcinoma (HCC) cells. nih.govresearchgate.net Methuosis itself is a distinct cell death pathway driven by hyperactivated macropinocytosis and subsequent defects in endocytic trafficking, leading to the accumulation and rupture of large vacuoles. nih.govgoogle.comresearchgate.net While the Ras/Rac1 pathway has been implicated for Spiropachysine A, further research is needed to fully elucidate the precise molecular mechanisms. Exploration of novel mechanisms could involve investigating interactions with other pathways known to regulate macropinocytosis and vacuole formation, such as the PI3K/AKT axis or TRPM7 ion channels, which have been linked to the activity of other methuosis inducers. nih.govashpublications.orgfrontiersin.org Understanding these detailed mechanisms is crucial for optimizing the therapeutic potential of Spiropachysine and designing more targeted analogues.
Design and Synthesis of Potent and Selective Spiropachysine Analogues
The development of Spiropachysine as a therapeutic agent necessitates the design and synthesis of analogues with enhanced potency, selectivity, and potentially improved pharmacokinetic properties. While specific details on the synthesis of Spiropachysine analogues are not extensively detailed in the provided search results, research on other spiro-containing compounds and methuosis inducers highlights ongoing efforts in this area. Studies involving the synthesis of spirooxindole analogues, for instance, demonstrate approaches to creating structurally complex molecules with potential biological activity. mdpi.commdpi.com Furthermore, investigations into the structure-activity relationships (SAR) of methuosis-inducing small molecules in the context of anthelmintic therapy underscore the importance of structural modifications for influencing activity. nih.govresearchgate.net Future research will likely focus on systematic structural modifications of the Spiropachysine scaffold to identify key functional groups and structural features that govern its methuosis-inducing activity and selectivity towards target cells. This could involve exploring variations in the steroidal core, the spirolactam moiety, and the attached side chains.
Strategies for Enhancing Efficacy in Preclinical Models
Spiropachysine A has demonstrated efficacy in preclinical models of hepatocellular carcinoma, inhibiting cell proliferation in vitro and tumor growth in vivo. nih.govresearchgate.net To enhance the efficacy of Spiropachysine and its analogues in preclinical settings, several strategies can be explored. These may include optimizing dosing regimens and administration routes, although specific dosage information is excluded from this article. Another strategy involves investigating combination therapies with other therapeutic agents. Given that methuosis offers an alternative cell death pathway to apoptosis, combining Spiropachysine with conventional chemotherapies that induce apoptosis could potentially overcome drug resistance mechanisms. google.comresearchgate.net Additionally, exploring synergistic effects with inhibitors of pathways that support cancer cell survival or enhance macropinocytosis could improve outcomes. Research on other methuosis inducers and repurposed drugs suggests that targeting related metabolic pathways or utilizing drug association strategies can enhance therapeutic effects in preclinical models. ashpublications.orgfrontiersin.orgdp.tech
Repurposing of Spiropachysine and Other Methuosis Inducers for Alternative Therapeutic Applications (e.g., Anthelmintic Therapy)
A significant area of future research involves repurposing Spiropachysine and other methuosis-inducing compounds for therapeutic applications beyond cancer. Notably, the potential use of methuosis inducers as anthelmintics is gaining traction. nih.govresearchgate.netplos.orgdntb.gov.ua This strategy is based on the observation that parasitic nematodes, like cancer cells, can be susceptible to cell death induced by vacuolation. nih.govresearchgate.netplos.org Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy is considered a promising approach to combat drug-resistant parasitic nematodes, which pose a significant threat to human, animal, and plant health. nih.govresearchgate.netplos.org Research in this area aims to leverage the shared molecular mechanisms between cancer cells and nematodes in their response to these inducers. nih.govresearchgate.netplos.org This could lead to the development of broad-spectrum anthelmintics and potentially reveal further biological similarities between these seemingly disparate biological systems. nih.govplos.org
Q & A
Q. How can researchers integrate omics data to elucidate Spiropachysine’s mechanism of action?
- Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by Spiropachysine. Validate targets via siRNA knockdown or CRISPR-Cas9. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify overrepresented biological processes. Cross-reference with existing databases (e.g., ChEMBL) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
